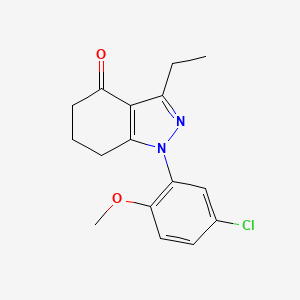![molecular formula C19H20N2S B5604223 4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)
4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions, condensation, and substitutions. For instance, a one-pot synthesis method using zinc ferrite nanocatalyst was reported for the efficient production of quinazoline derivatives, highlighting an eco-friendly and economically viable approach for large-scale production (Rao et al., 2021). Similarly, palladium-catalyzed oxidative carbonylation has been utilized for synthesizing quinazolin-2-ones, showcasing a straightforward pathway to these compounds (Costa et al., 2004).
Molecular Structure Analysis
Quinazoline derivatives' molecular structures have been extensively studied using various spectroscopic methods. The structural validation and characterization are crucial for understanding their potential applications and interactions. For example, X-ray diffraction analysis has confirmed the structure of novel quinazoline thioether derivatives, contributing to our understanding of their antimicrobial properties (Fan et al., 2019).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, which are fundamental for synthesizing a wide range of compounds with potential biological activities. These reactions are influenced by the electronic and steric properties of the substituents on the quinazoline nucleus.
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for the compound's application in different fields and for formulating drugs when applicable.
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are pivotal in dictating their chemical behavior and biological activities. For example, the presence of electron-withdrawing or donating groups can significantly affect their antimicrobial and anticancer activities (Berest et al., 2011).
Applications De Recherche Scientifique
Pharmacological Applications
- Antimicrobial, Analgesic, and Anti-inflammatory Properties : Quinazoline derivatives, including those structurally similar to 4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline, have been studied for their antimicrobial, analgesic, and anti-inflammatory activities. Compounds with methyl/methoxy group in the phenyl hydrazine ring and substitutions such as amine, urea, and thiourea are essential for these properties (Dash, Dash, Laloo, & Medhi, 2017).
- Antitumor and Antimalarial Properties : Certain quinazoline derivatives exhibit potent antimalarial, antibacterial, and antitumor activity. For instance, trimetrexate, a related compound, has demonstrated a broad spectrum of antitumor effects (Elslager, Johnson, & Werbel, 1983).
- Cancer Treatment : Quinazolines are known for their anticancer properties. They have been used in developing drugs for various cancers, particularly those targeting the epidermal growth factor receptor (EGFR) and other kinases (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Agricultural Applications
- Antimicrobial Agents in Agriculture : Some quinazoline derivatives are being evaluated as antimicrobial agents in agriculture, particularly for their effectiveness against phytopathogenic bacteria, offering potential as plant bactericides (Fan et al., 2019).
Materials Science
- Optoelectronic Materials : Quinazolines, including derivatives with structural similarities to this compound, have been applied in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for developing materials for organic light-emitting diodes and other luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Orientations Futures
Given the significant biological activities of quinazoline derivatives, future research will likely continue to explore their potential therapeutic applications. This could include the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their safety and efficacy in preclinical and clinical studies .
Propriétés
IUPAC Name |
4,6,8-trimethyl-2-(2-phenylethylsulfanyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-13-11-14(2)18-17(12-13)15(3)20-19(21-18)22-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQVIKLVYJYMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCCC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)
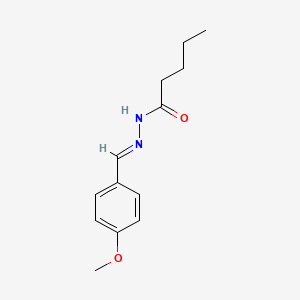
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
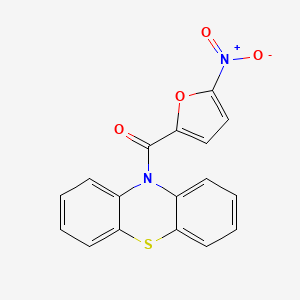
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
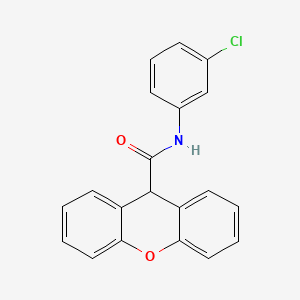
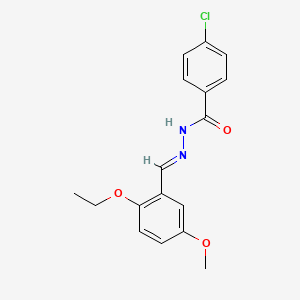
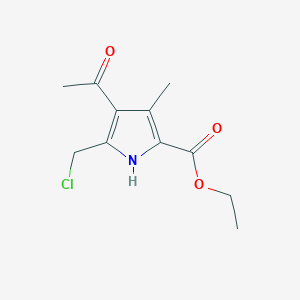

![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)
![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)
